dl-Monosodium glutamate
Overview
Description
dl-Monosodium glutamate is the sodium salt of glutamic acid, an amino acid that is naturally present in many foods such as tomatoes, cheese, and seaweed. . This compound is commonly found in various processed foods, including soups, broths, and snacks.
Mechanism of Action
Target of Action
dl-Monosodium glutamate, a sodium salt of glutamic acid, is a non-essential amino acid in the human body. It is known to target glutamate receptors in the central nervous system . These receptors play a crucial role in mediating normal pain neurotransmission and the transition to chronic pain and central sensitization .
Mode of Action
This compound interacts with its targets, the glutamate receptors, by binding to them. This binding promotes the release of intracellular calcium that ultimately activates the brain’s taste center, recognized as an umami taste of this compound . This interaction results in changes in neural signaling transduction in the synapses, participating in cognition, learning, memory, and other physiological and pathological processes .
Biochemical Pathways
This compound affects several biochemical pathways. It participates in seed germination, root architecture, pollen germination, and pollen tube growth under normal conditions . Under stress conditions, this compound takes part in wound response, pathogen resistance, response and adaptation to abiotic stress (such as salt, cold, heat, and drought), and local stimulation (abiotic or biotic stress)-triggered long-distance signaling transduction .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After entering the human body, this compound is mainly absorbed in the small intestine by passive diffusion . .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to affect stem cell differentiation, cell proliferation, developmental gene expression, and overall development in animals . In addition, this compound has been associated with various disorders including gyrate atrophy, hyperammonemia, hemolytic anemia, γ-hydoxybutyric aciduria and 5-oxoprolinuria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment, such as lithium, can modulate the effects of this compound . Furthermore, the effect of this compound can vary depending on the physiological state of the organism and the specific environmental context in which it is present.
Biochemical Analysis
Biochemical Properties
dl-Monosodium glutamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, MSG has been reported to impair testicular enzyme activities and induce oligozoospermia . The nature of these interactions often involves the induction of oxidative stress .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, MSG has been reported to cause a wide range of harmful adverse effects on organs, including the liver and ovary .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . MSG has the capacity to cause oxidative stress in rat thymus, which could possibly mediate thymocyte apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High concentrations of MSG have been shown to induce oxidative stress in rat thymus . At high doses, MSG has been reported to cause a wide range of harmful adverse effects on organs, including the liver and ovary .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . MSG is metabolized in the liver .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It is known that MSG can affect various cellular compartments and organelles due to its wide range of interactions with cellular biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: dl-Monosodium glutamate can be synthesized through the fermentation of plant-based ingredients such as sugar cane, sugar beets, cassava, or corn. The fermentation process involves the use of specific microbes that convert these feedstocks into glutamic acid, which is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: The industrial production of this compound typically involves the following steps:
Fermentation: Microorganisms such as Corynebacterium glutamicum are used to ferment glucose extracted from plant sources.
Extraction and Purification: The glutamic acid produced is extracted and purified.
Neutralization: The purified glutamic acid is neutralized with sodium hydroxide to produce this compound
Chemical Reactions Analysis
Types of Reactions: dl-Monosodium glutamate undergoes various chemical reactions, including:
Dissociation: In aqueous solutions, this compound dissociates into sodium cations and glutamate anions.
Oxidation and Reduction: While not commonly involved in redox reactions, glutamate can participate in metabolic pathways where it is oxidized or reduced.
Substitution: Glutamate can undergo substitution reactions, particularly in biological systems where it is incorporated into proteins.
Common Reagents and Conditions:
Water: For dissociation reactions.
Enzymes: In biological systems, enzymes facilitate the incorporation of glutamate into proteins.
Sodium Hydroxide: Used in the neutralization step during industrial production.
Major Products:
Sodium Cations and Glutamate Anions: Result from the dissociation of this compound in water.
Scientific Research Applications
dl-Monosodium glutamate has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the calibration of instruments.
Biology: Studied for its role in neurotransmission and as a model compound for amino acid metabolism.
Industry: Utilized in the food industry as a flavor enhancer and in the production of biodegradable polymers
Comparison with Similar Compounds
L-Glutamic Acid: The naturally occurring form of glutamic acid found in proteins.
Disodium Inosinate and Disodium Guanylate: Other flavor enhancers that are often used in combination with dl-Monosodium glutamate to enhance umami taste.
Uniqueness: this compound is unique in its ability to provide a pure umami taste, which is distinct from the other basic tastes (sweet, sour, salty, and bitter). Its effectiveness as a flavor enhancer and its widespread use in the food industry set it apart from other similar compounds .
Properties
InChI |
InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2 | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGRPEQSMWQKHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.O.[Na] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NNaO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32221-81-1 | |
Record name | Glutamic acid, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.